![molecular formula C11H8F3IN2O2 B1387807 Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1135283-39-4](/img/structure/B1387807.png)
Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C11H8F3IN2O2 and a molecular weight of 384.1 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a complex organic compound. It’s known that imidazo[1,2-a]pyridine derivatives have been studied for their potential in various therapeutic applications .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been shown to have significant effects in certain biological models
Biochemical Pathways
Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry , suggesting they may interact with multiple biochemical pathways.
Result of Action
Certain imidazo[1,2-a]pyridine analogues have shown significant reduction of bacterial load in certain models , suggesting potential antimicrobial activity.
Action Environment
It’s known that the compound should be stored at room temperature and protected from light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. A novel, rapid, and efficient route to imidazo[1,2-a]pyridines under ambient, aqueous, and metal-free conditions has been reported. This method uses sodium hydroxide to promote cycloisomerizations, yielding the desired product in a few minutes .
Industrial Production Methods
Industrial production methods for this compound often involve the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by functionalization of the core scaffold through metal-catalyzed coupling reactions. Common catalysts include copper, iron, gold, ruthenium, and palladium .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
A study investigated the compound's anticancer properties against various cancer cell lines. The results indicated that it exhibited significant cytotoxic effects, particularly in breast and lung cancer cells. The mechanism of action was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .
Material Science
The compound's unique properties also make it valuable in material science applications, particularly in the synthesis of novel materials.
Data Table: Material Properties
Property | Value |
---|---|
Boiling Point | Not available |
Storage Conditions | 2–8°C, protect from light |
Appearance | White to off-white solid |
This compound can be utilized in creating advanced materials such as polymers and coatings due to its stability and reactivity .
Environmental Studies
This compound is also being explored for its environmental applications, particularly in pollutant degradation.
Case Study: Degradation of Pollutants
Research has demonstrated that this compound can facilitate the degradation of various organic pollutants in aqueous environments. Its trifluoromethyl group enhances its reactivity towards pollutants, making it a candidate for environmental remediation strategies .
Synthesis and Chemical Reactions
The synthesis of this compound involves several chemical reactions that can be optimized for higher yields.
Synthesis Pathway
The typical synthesis pathway includes:
- Formation of imidazole derivatives.
- Introduction of iodine and trifluoromethyl groups.
- Esterification to yield ethyl esters.
This process can be modified to enhance efficiency and reduce waste .
Comparison with Similar Compounds
Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
Zolimidine: Used for peptic ulcer treatment.
Zolpidem: Used for insomnia and brain disorders.
Rifaximin: Used for hepatic encephalopathy.
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their specific substituents and applications, highlighting the versatility and importance of this chemical family .
Biological Activity
Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1135283-39-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₁H₈F₃IN₂O₂
- Molecular Weight : 384.09 g/mol
- Melting Point : 154-155 °C
- Purity : ≥95% .
The imidazo[1,2-a]pyridine scaffold has been associated with various biological activities, including anticancer and antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in cancer therapy. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines by targeting specific enzymes involved in tumor metabolism.
Compound | Target | IC50 (µM) | Reference |
---|---|---|---|
This compound | BCAT1/2 | TBD | |
Benzimidazole derivative | BCAT1 | 0.081 | |
Pyrazolopyrimidinone-derived compound | Various cancers | TBD |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. A study on related imidazo derivatives indicated significant activity against Mycobacterium tuberculosis and other pathogens, suggesting that this compound may exhibit similar effects.
Case Study 1: Inhibition of BCAT Enzymes
A recent investigation into the inhibition of branched-chain amino acid transaminases (BCATs) revealed that compounds structurally related to this compound could effectively inhibit these enzymes, which are implicated in various cancers. The study reported IC50 values that suggest potent enzyme inhibition, although specific values for this compound are still under investigation .
Case Study 2: Antimicrobial Evaluation
In a study focusing on the synthesis and biological evaluation of imidazo derivatives, several compounds were tested against Mycobacterium tuberculosis. The results indicated that modifications in the imidazo structure could enhance antimicrobial efficacy. This suggests a promising avenue for further exploration of ethyl 8-iodo derivatives in antimicrobial applications .
Properties
IUPAC Name |
ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3IN2O2/c1-2-19-10(18)8-5-17-4-6(11(12,13)14)3-7(15)9(17)16-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYJMANQARCUIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653219 | |
Record name | Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-39-4 | |
Record name | Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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